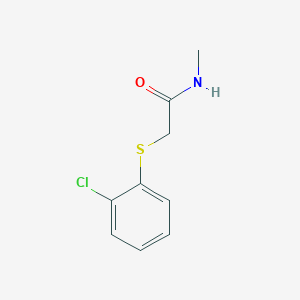
2-(2-chlorophenyl)sulfanyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)sulfanyl-N-methylacetamide, also known as CMSMA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a member of the thioamide family and has been found to have significant biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)sulfanyl-N-methylacetamide has been extensively studied for its potential use in various scientific applications. One of the most significant areas of research has been its use as a ligand in the development of new drugs. 2-(2-chlorophenyl)sulfanyl-N-methylacetamide has been found to have excellent binding affinity with various enzymes and receptors, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide is not well understood. However, research has shown that it can interact with various enzymes and receptors in the body, leading to changes in biochemical and physiological processes. Its ability to bind to these targets makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)sulfanyl-N-methylacetamide has been found to have significant biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been found to have a positive effect on memory and learning, making it a promising candidate for the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide is its high binding affinity with various enzymes and receptors. This property makes it a valuable tool in the development of new drugs. However, the limitations of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide include its low solubility in water and its potential toxicity at high doses. These limitations must be considered when using 2-(2-chlorophenyl)sulfanyl-N-methylacetamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)sulfanyl-N-methylacetamide. One area of research is the development of new drugs based on 2-(2-chlorophenyl)sulfanyl-N-methylacetamide's binding affinity with various targets. Another area of research is the exploration of its potential use in the treatment of cognitive disorders. Additionally, research on the toxicity of 2-(2-chlorophenyl)sulfanyl-N-methylacetamide at high doses is needed to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(2-chlorophenyl)sulfanyl-N-methylacetamide is a promising compound with significant potential for use in various scientific applications. Its high binding affinity with various enzymes and receptors makes it a valuable tool in drug development. However, its limitations must be considered when using it in lab experiments. Future research on 2-(2-chlorophenyl)sulfanyl-N-methylacetamide's potential uses and toxicity is needed to determine its safety and efficacy in humans.
Synthesemethoden
2-(2-chlorophenyl)sulfanyl-N-methylacetamide can be synthesized using a straightforward process involving the reaction of 2-chlorobenzenethiol with N-methylacetamide in the presence of a base catalyst. The resulting compound can then be purified using various methods, including crystallization and column chromatography. The purity of the final product is critical for its use in scientific research.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCFMVKXPKQDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)sulfanyl-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)

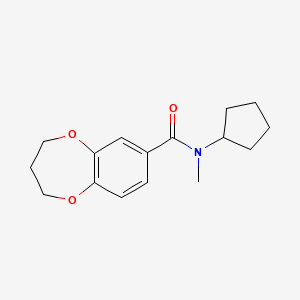
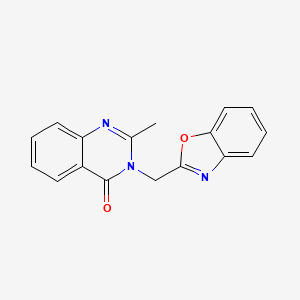
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
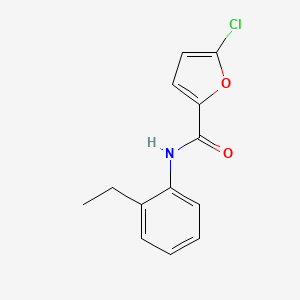
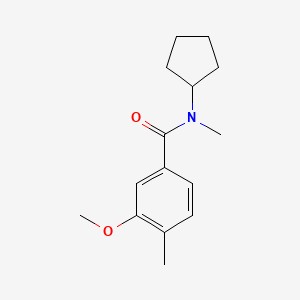
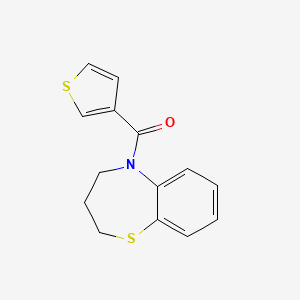

![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)
